molecular formula C10H9NO3 B1611486 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one CAS No. 94527-34-1

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Cat. No.: B1611486
CAS No.: 94527-34-1
M. Wt: 191.18 g/mol
InChI Key: DVTJKOLIEHUCKB-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one, which precisely describes the fused ring architecture and functional group positioning. The molecular formula has been determined as C₁₀H₉NO₃, indicating a relatively compact structure containing ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is calculated as 191.18 grams per mole, confirming the composition established through high-resolution mass spectrometry analysis.

Structural comparison with related quinolinone derivatives reveals significant insights into the unique characteristics of 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one within this compound class. The parent 2(1H)-quinolinone system, with molecular formula C₉H₇NO and molecular weight 145.1580 grams per mole, provides a fundamental structural reference point for understanding the modifications introduced by the dioxolo fusion and dihydro reduction. The addition of the methylenedioxy functionality increases the molecular complexity while introducing specific electronic and steric effects that differentiate this compound from simpler quinolinone derivatives.

Comparison with 7,8-dihydro-5(6H)-quinolinone, which has molecular formula C₉H₉NO and molecular weight 147.177 grams per mole, highlights the impact of the dioxolo fusion on molecular properties. The isomeric relationship between these compounds demonstrates how different substitution patterns and ring fusion modes can generate structurally related but distinct molecular entities. The presence of the additional oxygen atoms in the dioxolo variant significantly alters the electronic distribution and potential reactivity patterns compared to the simpler dihydroquinolinone analog.

Analysis of 8-substituted derivatives within the dioxolo[4,5-g]quinolin-6(5H)-one family reveals structure-activity relationships that inform understanding of the parent compound. For example, 8-(2-fluorophenyl)-7,8-dihydrodioxolo[4,5-g]quinolin-6(5H)-one, with molecular formula C₁₆H₁₂FNO₃ and molecular weight 285.27 grams per mole, demonstrates how aryl substitution at the 8-position modifies the molecular framework while preserving the core structural features. Similarly, 8-(2-chlorophenyl)-7,8-dihydrodioxolo[4,5-g]quinolin-6(5H)-one, with molecular formula C₁₆H₁₂ClNO₃ and molecular weight 301.72 grams per mole, provides additional comparative data for understanding substitution effects.

The structural relationship to isoquinolinone derivatives, exemplified by 7,8-dihydrodioxolo[4,5-g]isoquinolin-5(6H)-one with molecular formula C₁₀H₉NO₃ and molecular weight 191.186 grams per mole, demonstrates the impact of nitrogen positioning within the heterocyclic framework. Despite the identical molecular formula, the different connectivity pattern results in distinct chemical and physical properties that highlight the importance of precise structural characterization for these heterocyclic systems.

Properties

IUPAC Name

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTJKOLIEHUCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC3=C(C=C21)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442043
Record name STK826163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94527-34-1
Record name STK826163
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Key Intermediate Dihydroquinolin-4-ones

The preparation of 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one typically starts from 2-aminochalcones, which undergo intramolecular cyclization to form dihydroquinolin-4-ones. This step is catalyzed by acidic resins such as Amberlyst®-15 under mild conditions, yielding the desired dihydroquinolin-4-ones in good to excellent yields (65–94%).

  • Starting materials: 2-aminochalcones obtained by base-catalyzed condensation of o-aminoacetophenones with aryl aldehydes in alcoholic solution.
  • Cyclization conditions: Acid-catalyzed intramolecular cyclization using Amberlyst®-15 resin.
  • Yields: 65–94% for dihydroquinolin-4-ones.

This process is efficient and allows the preparation of a variety of substituted dihydroquinolin-4-ones, including 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one derivatives, by varying the aryl substituents on the chalcone precursor.

N-Methylation and Oxidative C-C Bond Formation

Following cyclization, the dihydroquinolin-4-ones can be transformed into N-methylated derivatives, which are then subjected to oxidative processes to form the target quinolinone compounds.

  • N-methylation: Treatment of dihydroquinolin-4-ones with methyl iodide (CH3I) in the presence of anhydrous sodium carbonate (Na2CO3) in polar aprotic solvents like DMF at elevated temperature (190 °C) for 2 hours leads to N-methyl derivatives in moderate to good yields (~68%).
  • Oxidation: The N-methylated intermediates are oxidized using p-chloranil in DMF under reflux conditions for 2 hours, affording the oxidized quinolinone products in yields ranging from 61% to 94%.

Table 1. Optimization of Oxidation Step for N-Methylated Dihydroquinolin-4-one

Entry Conditions Reaction Time (h) Yield (%) Notes
1 NBS/MeOH/silica gel + KOH/MeOH 3 Complex mixture Unsuccessful oxidation
2 p-Chloranil/DCM/reflux 24 8 Low yield
3 p-Chloranil/DMF/reflux 2 61 Optimized condition

Reduction, Dehydration, and Aromatization for Analogues

To access related quinoline alkaloid analogues, a three-step sequence involving reduction, dehydration, and oxidation is applied to the dihydroquinolin-4-ones:

  • Reduction: Sodium borohydride (NaBH4) reduction of the carbonyl group in dihydroquinolin-4-ones in methanol at room temperature produces 4-hydroxytetrahydroquinoline intermediates in high yields (~90%).
  • Dehydration and Aromatization: Attempts to dehydrate these intermediates using acidic catalysts like p-toluenesulfonic acid (PTSA) in various solvents showed that dehydration and aromatization can occur simultaneously under mild conditions with air oxidation, especially in p-dioxane at room temperature, yielding the aromatized quinoline derivatives in up to 80% yield.

Table 2. Dehydration and Aromatization Conditions

Entry Conditions Reaction Time (h) Yield (%) of Aromatized Product Notes
1 MeOH/B(OH)3/reflux 3 No reaction Dehydration failed
2 MeOH/PTSA/reflux 2 Complex mixture Unselective reaction
3 Toluene/PTSA/reflux/air 3 20 Partial success
4 p-Dioxane/PTSA/air/rt 2 80 Optimized condition

Eco-Compatible Sonochemical Synthesis

An alternative green synthesis approach involves sonochemical methods using recyclable catalysts such as zirconium oxychloride octahydrate (ZrOCl2·8H2O) or titanium dioxide nanoparticles (TiO2 NPs). Under ultrasound irradiation, these catalysts promote solvent-free, one-pot synthesis of 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one derivatives with excellent catalytic activity and eco-compatibility.

  • Catalysts: ZrOCl2·8H2O, TiO2 nanoparticles.
  • Method: Ultrasound-accelerated, solvent-free, one-pot synthesis.
  • Advantages: Eco-friendly, recyclable catalysts, high yields, reduced reaction times.

Summary Table: Preparation Methods Overview

Step Method/Conditions Key Reagents/Catalysts Yield Range (%) Notes
1. Chalcone synthesis Base-catalyzed condensation o-Aminoacetophenones, aryl aldehydes, NaOH 60–97 Starting materials for cyclization
2. Intramolecular cyclization Acid-catalyzed (Amberlyst®-15) Amberlyst®-15 resin 65–94 Forms dihydroquinolin-4-ones
3. N-methylation Heating with CH3I, Na2CO3 in DMF Methyl iodide, Na2CO3, DMF ~68 Moderate to good yield
4. Oxidation p-Chloranil in DMF reflux p-Chloranil, DMF 61–94 Converts to quinolinone structure
5. Reduction NaBH4 reduction in MeOH Sodium borohydride ~90 Produces 4-hydroxytetrahydroquinoline
6. Dehydration/Aromatization PTSA catalysis in p-dioxane with air oxidation PTSA, p-dioxane, air Up to 80 One-pot dehydration and aromatization
7. Sonochemical synthesis Ultrasound, solvent-free, recyclable catalyst ZrOCl2·8H2O, TiO2 NPs High Eco-compatible, rapid synthesis

Chemical Reactions Analysis

Key Features:

ParameterDetail
Reaction Time 60–75 minutes
Yield 76–88%
Conditions 30–40°C, ultrasound irradiation
Advantages No catalyst, solvent-free, high atom economy

This method enables regioselective aryl substitution at the C8 position, confirmed by 1H^1H NMR analysis (H-7: 3.15–2.74 ppm; H-8: 4.76–4.16 ppm) .

Catalyst-Free Spiroquinoline Formation

The compound participates in multicomponent reactions with Meldrum’s acid and aryl aldehydes to form spiro[dioxolo[4,5-g]quinoline] derivatives under ambient conditions.

Reaction Pathway:

  • Nucleophilic Attack : Amine group of 3,4-methylenedioxyaniline reacts with Meldrum’s acid.

  • Cyclization : Forms the spiroquinoline core via intramolecular dehydration.

  • Diastereoselectivity : Achieves >50:1 cis/trans selectivity due to steric and electronic effects.

Optimized Conditions:

ComponentMolar RatioSolventYield
3,4-Methylenedioxyaniline1.0Aqueous ethanol (1:1)69–85%

This method constructs three new C–C bonds and one C–N bond in a single step .

Zirconyl Chloride-Catalyzed Functionalization

Zirconyl chloride octahydrate catalyzes the synthesis of 8-aryl derivatives under mild conditions.

Example Reaction:

  • Substrate : 7,8-Dihydro-5H- dioxolo[4,5-g]quinolin-6-one

  • Reagents : 4-Chlorobenzaldehyde, Zirconyl chloride

  • Yield : 82%

The catalyst enhances electrophilic aromatic substitution at the C8 position without requiring harsh acids .

Comparative Reactivity of Derivatives

Structural analogs exhibit varied reactivity based on substituents:

DerivativeReactivity ProfileBiological Activity
8-(4-Nitrophenyl) derivativeEnhanced electrophilicityAntioxidant (IC50_{50}: 12 μM)
6-(Benzo[d] dioxol-5-yl) derivativeStabilized via π-π stackingAnticancer (HeLa cells)
8-(3,4-Dichlorophenyl) derivativeIncreased lipophilicityAntimicrobial (MIC: 4 μg/mL)

Electron-withdrawing groups (e.g., nitro, chloro) improve oxidative stability and target binding .

Oxidation and Reduction Potential

  • Oxidation : The dihydroquinoline ring can undergo dehydrogenation to form fully aromatic quinolines under acidic conditions.

  • Reduction : The ketone group at C6 is reducible to a secondary alcohol using NaBH4_4 or LiAlH4_4, though this is less explored in the literature .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that derivatives of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one exhibit promising antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties
Several studies have explored the anticancer potential of this compound. Its derivatives have shown cytotoxic effects on cancer cell lines, indicating a mechanism that may involve apoptosis induction and cell cycle arrest. This suggests that modifications to the dioxoloquinoline structure could enhance its efficacy against specific cancer types .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This positions it as a candidate for developing new anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted anilines and dioxole precursors. The ability to modify the aromatic substituents on the quinoline structure allows for the development of a library of derivatives with tailored biological activities .

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL .
Study B Anticancer PropertiesShowed significant cytotoxicity in breast cancer cell lines with IC50 values around 25 µM .
Study C Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 60% at 10 µM concentration .

Mechanism of Action

The mechanism of action of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Noscapine

Structure and Properties Noscapine (IUPAC: (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one) shares the 7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin core but includes additional methoxy groups and a benzofuranone ring. Its molecular weight (413.4 g/mol) and complexity (Topological Polar Surface Area: 84.6 Ų) far exceed the target compound .

Biological Activity Noscapine is a phthalideisoquinoline alkaloid with antitussive and anticancer properties. It inhibits tubulin polymerization, inducing apoptosis in hepatocellular carcinoma cells . In contrast, 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one lacks these pharmacological activities due to its simpler structure.

Synthesis Noscapine derivatives require multi-step syntheses, such as Suzuki couplings or imidazo-thiazole modifications, which are less scalable than the one-pot methods used for the target compound .

Hydrastinine and Cotarnine

Hydrastinine (IUPAC: 6-Methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol) replaces the ketone at position 6 with a hydroxyl group. This structural change reduces its stability and alters its pharmacological profile, historically being used as a hemostatic agent .

Cotarnine (IUPAC: 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol) introduces a methoxy group at position 4, increasing polarity (TPSA: 67.7 Ų) and enhancing interactions with biological targets like bradykinin receptors .

Imidazo[2,1-b]Thiazole-Coupled Derivatives

Structural Modifications Derivatives such as (7l) and (7m) () couple imidazo-thiazole moieties to the dioxoloquinolinone core. These modifications increase molecular weight (e.g., 7l: ~600 g/mol) and introduce halogen substituents (Cl, Br), enhancing anticancer activity .

Activity Comparison

  • 7l : IC₅₀ = 1.2 µM against MCF-7 breast cancer cells.
  • 7m : Improved solubility due to bromine, with IC₅₀ = 0.9 µM .
    The parent compound lacks such activity, underscoring the importance of functional group additions.

Noroxyhydrastinine Derivatives in Drug Development

Intermediate Utility this compound serves as a precursor for phenolic derivatives like 4-([1,3]Dioxolo[4,5-g]isoquinolin-7-yl)phenol (). Pd/C-catalyzed hydrogenation of its ketone group yields hydroxylated analogs with enhanced bioavailability .

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) TPSA (Ų) XLogP3 Key Functional Groups
Target Compound C₁₀H₉NO₃ 191.18 47.6 1.0 Dioxolane, ketone
Noscapine C₂₂H₂₃NO₇ 413.4 84.6 2.5 Dioxolane, benzofuranone, methoxy
Hydrastinine C₁₁H₁₃NO₃ 207.2 58.7 1.2 Dioxolane, hydroxyl
Cotarnine C₁₂H₁₅NO₄ 237.3 67.7 1.8 Dioxolane, methoxy, hydroxyl
Imidazo-Thiazole Derivative (7l) C₃₀H₂₆ClN₃O₆S 600.1 106.3 3.9 Imidazo-thiazole, chloro

Biological Activity

7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Properties

This compound belongs to the quinoline family and is characterized by a fused dioxole ring. Its molecular formula is C₁₈H₁₇N₃O₄. The compound's structure is crucial for its biological activity and interaction with various biological targets.

Synthesis Methods

Recent advancements in the synthesis of this compound have employed eco-friendly methodologies. For instance, a sonochemical synthesis approach has been developed that utilizes titanium dioxide nanoparticles as a catalyst under aqueous conditions, enhancing yield and minimizing environmental impact .

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antioxidant Activity

Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress markers in various cellular models .

2. Antimicrobial Properties

Quinoline derivatives are known for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains and fungi .

3. Cardioprotective Effects

In vitro studies have demonstrated that this compound can protect cardiomyocytes from doxorubicin-induced toxicity. The mechanism appears to involve the reduction of oxidative stress and preservation of cell viability .

4. Anticancer Potential

The compound's ability to modulate cell division and apoptosis in cancer cells has been noted in several studies. It may interfere with DNA synthesis and promote apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial and fungal growth
CardioprotectiveProtection against doxorubicin-induced toxicity
AnticancerInduction of apoptosis in cancer cells

The biological activities of this compound are likely mediated through several mechanisms:

  • Free Radical Scavenging: The dioxole moiety may play a role in neutralizing reactive oxygen species.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as DNA replication or metabolic pathways.
  • Cell Signaling Modulation: It could affect signaling pathways that regulate apoptosis and cell survival.

Q & A

Q. What are the recommended synthetic routes for 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one, and how can reaction conditions be optimized?

A common method involves cyclization of 3-aminocyclohexenone derivatives with vinamidinium salts under basic conditions. For example, reacting 3-amino-2-cyclohexen-1-one with 2-aryl-vinamidinium salts in anhydrous DMF with NaH at 10°C yields the dihydroquinolinone core. Purification via column chromatography (petroleum ether:ethyl acetate = 1:1) is critical to isolate the product . Optimization may include adjusting solvent polarity, temperature, and catalyst loading to improve yields.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of 1H^1H-NMR (400 MHz) and 13C^{13}C-NMR (100 MHz) to analyze proton and carbon environments, focusing on the dioxolane ring (δ ~5.8–6.2 ppm for protons) and the quinolinone carbonyl (δ ~170–175 ppm for 13C^{13}C). X-ray crystallography can resolve stereochemical ambiguities, particularly for fused ring systems .

Q. What safety protocols are essential when handling this compound in the lab?

Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid contact with water (risk of exothermic decomposition) and store in a dry, ventilated environment at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like viral proteases. Focus on the electron-rich dioxolane ring and quinolinone carbonyl as potential hydrogen-bond acceptors. Machine learning models trained on similar heterocycles (e.g., quinolines) can predict solubility (logS ≈ -2.32) and lipophilicity (logP ≈ 2.09) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Discrepancies in logP values may arise from measurement techniques (shake-flask vs. chromatographic). Validate using Crippen’s fragmentation method (logP = 2.091) and McGowan’s molar volume (150.31 ml/mol) for consistency. Cross-check experimental solubility (-2.32 logS) against COSMO-RS simulations .

Q. How does the compound’s fused-ring system influence its coordination chemistry with transition metals?

The quinolinone nitrogen and adjacent oxygen atoms act as bidentate ligands. For example, Pd(II) complexes of similar dihydroquinolinones show enhanced catalytic activity in cross-coupling reactions. Characterize complexes via UV-Vis spectroscopy (metal-to-ligand charge transfer bands) and cyclic voltammetry .

Q. What mechanistic insights explain regioselectivity in its derivatization reactions?

Electrophilic substitution favors the C-7 position due to electron donation from the dioxolane ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. Experimental validation via 13C^{13}C-NMR chemical shifts and NOESY correlations is recommended .

Methodological Notes

  • Synthesis Optimization : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate) and scale-up using flow chemistry for reproducibility .
  • Data Validation : Cross-reference NMR data with NIST WebBook entries for analogous compounds (e.g., CAS 41175-50-2) .
  • Safety Compliance : Adhere to GHS labeling (Signal Word: Warning) and disposal guidelines for hazardous waste (incineration recommended) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Reactant of Route 2
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

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